molecular formula C9H11NO3 B1310289 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 24667-08-1

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1310289
CAS RN: 24667-08-1
M. Wt: 181.19 g/mol
InChI Key: GIKBELMYOXKJOC-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (TMC) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific and medical research fields. TMC is a derivative of pyridine, a heterocyclic aromatic compound with a six-membered ring structure. TMC has been found to possess a range of biochemical and physiological properties, and has been used in a variety of scientific and medical research applications.

Scientific Research Applications

Drug Precursor

The compound 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been mentioned as a useful precursor in drug synthesis. It can react with active methylene nitriles to afford derivatives that are valuable for pharmaceutical development .

Ligand in Chemical Reactions

These derivatives can also serve as perspective ligands, which are ions or molecules that bind to a central metal atom to form coordination complexes. This is important in various chemical reactions and can be utilized in catalysis or material science .

Agricultural Applications

Although not directly related to the exact compound , derivatives of similar structures have been studied for their potential use in agriculture. For example, compounds with similar functionalities have been shown to affect plant growth and stress responses .

Insect Physiology

Again, while not directly related to the exact compound, research on structurally similar compounds has indicated potential applications in understanding insect physiology, such as wound healing, pesticide sensitivity, and cold resistance .

properties

IUPAC Name

1,4,6-trimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-6(2)10(3)8(11)7(5)9(12)13/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKBELMYOXKJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424681
Record name 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24667-08-1
Record name 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 1 -methyl-3-cyano-4,6-dimethyl-pyrid-2-one (144 g., 0.89 mole) and 110 ml. of water is slowly added concentrated sulfuric acid (220 ml.) and the solution is heated on a steam bath for 24 hours. The solution is poured into 6 liters of water, cooled, and the resulting precipitate is collected by filtration and dried in a vacuum oven to give 1-methyl-3-carboxy-4,6-dimethylpyrid-2-one, 97 g. (60% yield), mp. 200°-204° C.
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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